REACTION_SMILES
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[CH2:22]([Cl:23])[CH2:24][Cl:25].[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21].[nH:1]1[c:2](-[c:10]2[cH:11][cH:12][c:13]([OH:16])[n:14][n:15]2)[n:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[n:1]1[c:2](-[c:10]2[cH:11][cH:12][c:13]([Cl:19])[n:14][n:15]2)[nH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(-c2nc3ccccc3[nH]2)nn1
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Name
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Type
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product
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Smiles
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Clc1ccc(-c2nc3ccccc3[nH]2)nn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |